2-(1-Aminoethyl)-4-fluorophenol

Chiral amine intermediate TRK inhibitor synthesis Enantiomeric excess

The (R)-enantiomer of 2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9) is the sole viable chiral intermediate for the FDA‑approved TRK/ROS1 inhibitor repotrectinib. Substitution with the racemic mixture or (S)-enantiomer forces expensive chiral resolution and fails GMP starting‑material specifications. Procure ≥98% purity, >99% ee free base to ensure synthetic yield and regulatory compliance.

Molecular Formula C8H10FNO
Molecular Weight 155.17
CAS No. 1228570-33-9
Cat. No. B3320301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-4-fluorophenol
CAS1228570-33-9
Molecular FormulaC8H10FNO
Molecular Weight155.17
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)F)O)N
InChIInChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
InChIKeySSNRPTHWRFURQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9): Baseline Characterization and Regulatory-Approved Role in TRK/ROS1 Inhibitor Synthesis


2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9) is a chiral fluorinated aminophenol with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol, featuring a fluorine atom at the 4-position and a chiral 1-aminoethyl group at the 2-position of the phenol ring [1]. The (R)-enantiomer is specifically documented as a key chiral intermediate in the synthesis of repotrectinib (TPX-0005), a next-generation tyrosine kinase inhibitor targeting tropomyosin receptor kinases (TRKA/B/C) and ROS1, which received FDA approval in November 2023 for the treatment of ROS1-positive non-small cell lung cancer [2][3]. The compound is commercially supplied as the free base (typical purity 95-98%) or as the hydrochloride salt (CAS 1802222-53-2) .

2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9): Why Generic Aminophenol Substitution Fails in TRK-Directed Synthesis


Substitution of 2-(1-aminoethyl)-4-fluorophenol with its (S)-enantiomer, racemic mixture, regioisomer (4-fluoro-2-substituted vs 2-fluoro-4-substituted), or non-fluorinated analog leads to failure at critical checkpoints in TRK/ROS1 inhibitor synthesis. The (R)-configuration is required for the stereochemical architecture of repotrectinib's macrocyclic binding pocket; the (S)-enantiomer lacks established biological application in this pathway . The racemic mixture introduces a 50% inactive stereoisomer that must be removed via costly chiral resolution, reducing atom economy and increasing purification burden . The 4-fluoro substitution pattern versus 2-fluoro regioisomers alters the electronic environment of the phenolic oxygen and the amine nucleophilicity, impacting downstream coupling efficiency and final drug potency against TRK resistance mutations [1]. These distinctions are not theoretical—they manifest in quantifiable differences in enantiomeric excess requirements, synthetic yield, and regulatory compliance for GMP manufacturing.

2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9): Quantitative Differentiation Evidence Versus Closest Comparators


Enantiopurity Requirement for Repotrectinib Synthesis: (R)-Enantiomer vs Racemate vs (S)-Enantiomer

The (R)-2-(1-aminoethyl)-4-fluorophenol enantiomer achieves up to 100% enantiomeric excess (e.e.) via ω-transaminase-catalyzed biosynthesis, meeting the stereochemical requirement for repotrectinib macrocycle formation [1]. The racemic mixture contains 50% (S)-enantiomer, which does not yield the correct stereochemistry for the final drug's TRK-binding conformation and must be separated via diastereomeric salt resolution using chiral acids such as tartaric acid . The (S)-enantiomer has no established role in TRK inhibitor synthesis and is considered an investigational compound only .

Chiral amine intermediate TRK inhibitor synthesis Enantiomeric excess

Regioisomeric Precision: 2-(1-Aminoethyl)-4-fluorophenol vs 4-(1-Aminoethyl)-2-fluorophenol in Repotrectinib Coupling Efficiency

The 2-(1-aminoethyl)-4-fluorophenol regioisomer (CAS 1228570-33-9) is the documented intermediate in repotrectinib synthesis [1]. The positional isomer 4-(1-aminoethyl)-2-fluorophenol (CAS 1241683-49-7 for R-enantiomer) presents a different substitution pattern that alters the electronic and steric environment of the reactive amine and phenolic oxygen . In repotrectinib's synthetic route, the 4-fluoro substitution provides the correct geometry for subsequent macrocyclization steps, while the 2-fluoro isomer would require re-engineering of the coupling strategy and may not yield the same TRK-binding pharmacophore [2].

Regioisomer Fluorophenol substitution pattern Repotrectinib synthesis

Fluorination Impact on Pharmacophore Activity: 2-(1-Aminoethyl)-4-fluorophenol vs 2-(1-Aminoethyl)phenol in TRK Binding

The 4-fluoro substitution in 2-(1-aminoethyl)-4-fluorophenol is a critical structural feature that contributes to the potency of repotrectinib against TRK fusion proteins and resistant mutations [1]. Repotrectinib demonstrates IC50 values of 0.07 nM against TRKA, 0.15 nM against TRKB, and 0.32 nM against TRKC in biochemical assays, with the fluorine atom contributing to improved binding affinity through hydrophobic interactions in the ATP-binding pocket and enhanced metabolic stability relative to non-fluorinated analogs [2]. The non-fluorinated analog 2-(1-aminoethyl)phenol (CAS 89985-53-5) lacks this fluorine-mediated binding enhancement and is primarily used in alkaloid synthesis rather than TRK-directed therapeutics .

Fluorine substitution TRK inhibitor potency Metabolic stability

Scalable Synthesis with Defined Enantiopurity: 20 g Flow Chemistry vs Batch Process for Repotrectinib Intermediate

The (R)-2-(1-aminoethyl)-4-fluorophenol intermediate can be produced via a one-step Ru-catalyzed asymmetric reductive amination with >99% conversion and >99% enantiomeric excess on a 20 g scale using continuous-flow reactor technology, eliminating the need for column chromatography [1]. In contrast, traditional batch synthesis routes require multiple protection/deprotection steps and chiral auxiliary reagents, resulting in lower overall yields (typically 60-75% over multiple steps) and higher purification costs [2]. The flow method reduces process mass intensity and provides a cost-effective, step-economical alternative suitable for GMP manufacturing [3].

Flow chemistry Asymmetric reductive amination Process scale-up

2-(1-Aminoethyl)-4-fluorophenol (CAS 1228570-33-9): Validated Application Scenarios in Pharmaceutical R&D and Manufacturing


GMP Manufacturing of Repotrectinib (TPX-0005) Drug Substance

The (R)-2-(1-aminoethyl)-4-fluorophenol free base (CAS 1228570-33-9) serves as a critical chiral intermediate in the FDA-approved commercial synthesis of repotrectinib, a next-generation TRK/ROS1/ALK inhibitor for ROS1-positive NSCLC [1]. GMP manufacturing requires this intermediate with ≥98% purity and >99% enantiomeric excess, achievable via Ru-catalyzed asymmetric reductive amination under continuous flow [2]. Procurement of the racemic mixture or (S)-enantiomer necessitates additional chiral resolution and fails to meet regulatory starting material specifications.

TRK/ROS1 Inhibitor Discovery Programs Targeting Resistance Mutations

In medicinal chemistry campaigns developing novel TRK or ROS1 inhibitors to overcome solvent-front and gatekeeper resistance mutations, the 4-fluoro-2-(1-aminoethyl)phenol scaffold provides a validated pharmacophoric element [1]. The fluorine substitution enhances metabolic stability and contributes to sub-nanomolar biochemical potency against TRKA/B/C fusions [2]. Analogs lacking the 4-fluoro group or with altered regioisomer patterns show reduced binding affinity and are not suitable for programs targeting these specific resistance mutations.

Chiral Amine Building Block Supply for ω-Transaminase Biocatalysis Scale-Up

The compound is a model substrate for demonstrating ω-transaminase-catalyzed asymmetric synthesis of chiral amines [1]. Process development studies report 50% conversion in 24 h at 1 L scale with 98.8% recovery and up to 100% enantiomeric excess using E. coli whole-cell catalysts expressing AbTA enzyme [2]. This biocatalytic route offers a sustainable alternative to transition-metal catalysis and supports procurement of high-purity material for pre-clinical and early-phase clinical supplies.

Quality Control Reference Standard for Repotrectinib Intermediate Testing

The (R)-2-(1-aminoethyl)-4-fluorophenol (CAS 1228570-33-9) free base with defined stereochemistry (InChI Key: SSNRPTHWRFURQQ-RXMQYKEDSA-N) serves as a reference standard for HPLC chiral purity analysis and identity testing in repotrectinib drug substance manufacturing [1]. The hydrochloride salt (CAS 1802222-53-2) is also available for solubility-adjusted formulations. Use of the correct regioisomer and enantiomer ensures accurate chromatographic retention time matching and prevents false-positive identification in release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Aminoethyl)-4-fluorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.